molecular formula C33H36N2O14 B15206086 (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B15206086
M. Wt: 684.6 g/mol
InChI Key: LEDLWGVFEPLBKH-XOILDGSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid is a complex organic molecule with potential applications in various fields of science. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid typically involves multiple steps, including the protection of amino groups, glycosylation, and coupling reactions. The Fmoc group is introduced using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine . The glycosylation step involves the use of acetyl-protected sugars and a suitable glycosyl donor.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of solid-phase synthesis techniques can also streamline the process, allowing for the rapid assembly of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are frequently used.

    Substitution: Nucleophiles like or can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones , while reduction could produce alcohols or amines .

Scientific Research Applications

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid: has several applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and glycopeptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonylamino]-4-oxobutanoic acid
  • (2S)-4-amino-2-[tert-butoxycarbonylamino]-4-oxobutanoic acid
  • (2S)-4-amino-2-[benzyloxycarbonylamino]-4-oxobutanoic acid

Uniqueness

The uniqueness of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid lies in its combination of the Fmoc protecting group and the glycosylated structure, which allows for the synthesis of complex glycopeptides with high specificity and efficiency.

Properties

Molecular Formula

C33H36N2O14

Molecular Weight

684.6 g/mol

IUPAC Name

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35(25(32(41)42)13-27(34)40)33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H2,34,40)(H,41,42)/t25-,26+,28-,29-,30+,31+/m0/s1

InChI Key

LEDLWGVFEPLBKH-XOILDGSSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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